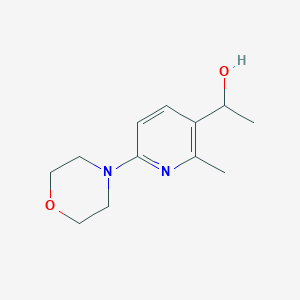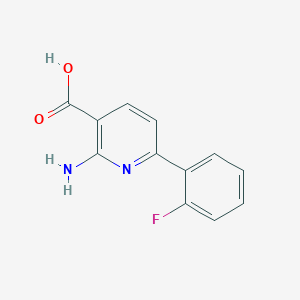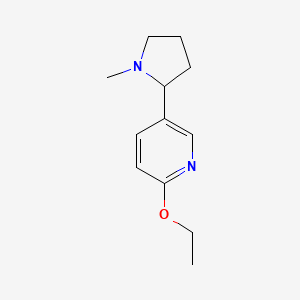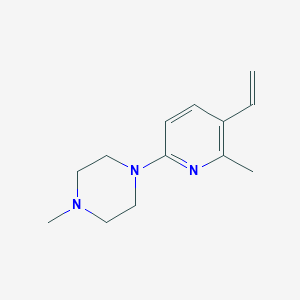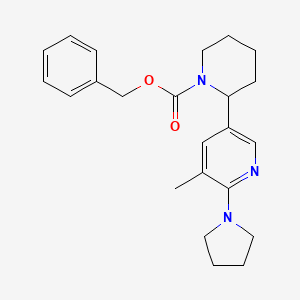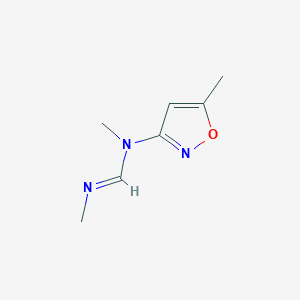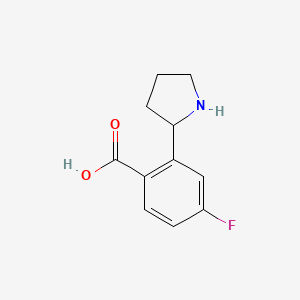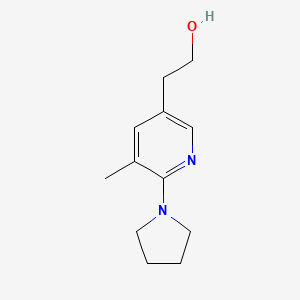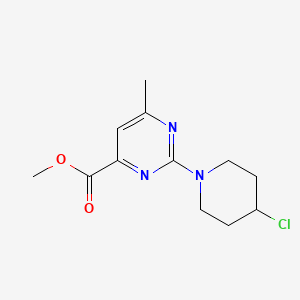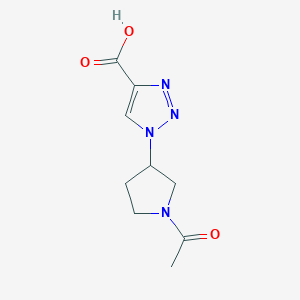
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline core with an ethyl group at the 6th position, a keto group at the 4th position, and a propanoic acid moiety at the 1st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Keto Group: The keto group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a nucleophilic substitution reaction using a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional keto or carboxyl groups, while reduction may yield hydroxyquinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins. The molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Modulation: Modulating the activity of receptors to alter cellular signaling.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Ethylquinoline: Lacks the keto and propanoic acid groups.
4-Oxoquinoline: Lacks the ethyl and propanoic acid groups.
Quinoline-1-propanoic acid: Lacks the ethyl and keto groups.
Uniqueness
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanoic acid is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
3-(6-ethyl-4-oxoquinolin-1-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c1-2-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14(17)18/h3-5,7,9H,2,6,8H2,1H3,(H,17,18) |
InChI 键 |
ANHVSMQZEWEALW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


